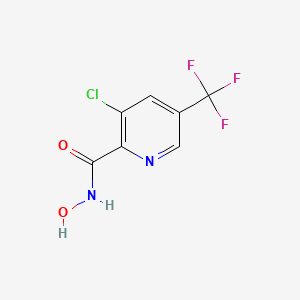

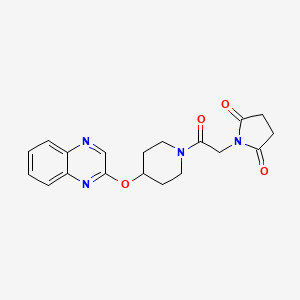

![molecular formula C9H8N4O3 B2901748 [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 90323-86-7](/img/structure/B2901748.png)

[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds .Molecular Structure Analysis

The molecular formula of “this compound” is C9H8N4O3 . The molecular weight is 220.18 .Chemical Reactions Analysis

The inherent 3,5-substitution pattern for a 1,2,4-oxadiazole ring should allow for better crystal packing through the possibility of forming a coplanar arrangement of the rings . The connectivity of the oxadiazoles via stable C–C bonds should produce materials with enhanced thermal stability .科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine and related compounds have been synthesized using various techniques, including polyphosphoric acid condensation and reactions involving p-toluic hydrazide and glycine. These processes are characterized using spectroscopic techniques like FT-IR, DSC, and NMR (Shimoga, Shin, & Kim, 2018).

Potential in Medical Research

- Anti-tumor Potential : Some derivatives of this compound have shown promising anti-tumor activities. For example, certain compounds exhibited cytotoxic activity against cancer cell lines like A549, HT29, and HT1080, with some being more potent than the reference drug doxorubicin (Ramazani et al., 2014).

Chemical Properties and Applications

Selective Reduction for Monomer Synthesis : These compounds have been used in the synthesis of amines through the selective reduction of nitro groups. These amines are considered promising monomers for oxidative and radical polymerizations, indicating potential applications in materials science (Tarasenko et al., 2017).

Liquid Crystal Materials : Compounds containing the 1,3,4-oxadiazole ring with a nitro terminal group have been investigated for their liquid crystalline properties. These studies are crucial for the development of new materials with specific thermal and optical characteristics (Abboud, Lafta, & Tomi, 2017).

Potential Pharmacological Uses

Antidiabetic Activity : Derivatives of this compound have been evaluated for antidiabetic activity, showing potential as inhibitors of enzymes like α-amylase. This suggests possible uses in the treatment of diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial Properties : Various derivatives of this compound have demonstrated significant antimicrobial activity against pathogens like E. coli and S. aureus. This suggests their potential as novel agents in the fight against microbial infections (Aziz‐ur‐Rehman et al., 2013).

作用機序

Target of Action

Similar compounds, such as 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, have been found to target aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism.

Mode of Action

Oxadiazole derivatives, which this compound is a part of, have been known to interact with their targets in a variety of ways, depending on the specific structure and functional groups present .

Biochemical Pathways

Oxadiazole derivatives have been found to impact a wide range of pathways, including those involved in cancer, vasodilation, anticonvulsant activity, and diabetes .

Result of Action

Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .

生化学分析

Biochemical Properties

1,2,4-oxadiazole derivatives, to which this compound belongs, have been shown to exhibit a broad spectrum of biological activities

Cellular Effects

Related 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Molecular Mechanism

It is known that 1,2,4-oxadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXBMWDORUEZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2901669.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901672.png)

![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)

![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)

![methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2901686.png)

![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)